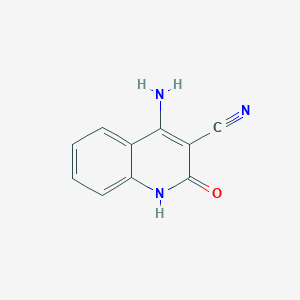

4-Amino-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-oxo-1H-quinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O/c11-5-7-9(12)6-3-1-2-4-8(6)13-10(7)14/h1-4H,(H3,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDULLPIFJCJVCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)N2)C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amination with Primary Amines

The most frequently cited method involves reacting 4-chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile (CAS 680210-85-9) with amines under heated conditions. In a representative procedure, 4-methoxybenzylamine (2.25 equiv) reacts with the chlorinated precursor in N,N-dimethylformamide (DMF) at 100°C for 1 hour, followed by trifluoroacetic acid (TFA)-mediated cleavage of the protecting group. This two-step process yields 25% of the target compound after purification.

Key experimental parameters:

- Solvent : Polar aprotic solvents (DMF preferred)

- Temperature : 80–100°C

- Workup : Acidic cleavage (TFA or HCl) removes N-protecting groups

The low yield stems from competing side reactions, including:

Alternative Amine Sources

Patent literature describes variations using:

- Ammonium hydroxide (25% aqueous solution)

- Benzylamine derivatives

- Urea/guanidine under Ullmann-type coupling conditions

However, these methods generally produce lower yields (<30%) compared to protected amine approaches.

Azide-Mediated Synthesis via Staudinger Reaction

Sodium Azide Substitution

A higher-yielding route (95%) converts 2,4-dichloroquinoline-3-carbonitrile to the target compound through intermediate azides. The optimized protocol involves:

- Azidation : Treating dichloroquinoline with 1 equiv sodium azide in DMF at 25°C for 17 hours

- Staudinger Reaction : Reacting 4-azido-2-chloroquinoline-3-carbonitrile with triphenylphosphine in toluene under reflux

- Hydrolysis : Refluxing the phosphazene intermediate in 80% acetic acid for 7 hours

Reaction Scheme

$$

\ce{2,4-Dichloroquinoline-3-carbonitrile ->[NaN3] 4-Azido-2-chloroquinoline-3-carbonitrile ->[PPh3] Phosphazene Intermediate ->[H3O^+] 4-Amino-2-oxo-1,2-dihydroquinoline-3-carbonitrile}

$$

Mechanistic Advantages

This method avoids problematic amine protection/deprotection steps through:

- Chemoselectivity : Azide preferentially substitutes at C4 due to greater electrophilicity compared to C2

- Mild Conditions : Room-temperature azidation minimizes nitrile hydrolysis

- High Atom Economy : Triphenylphosphine quantitatively converts azides to amines

Comparative Analysis of Synthetic Routes

Key Observations :

- The azide route's superior yield justifies its multi-step complexity for small-scale syntheses

- Industrial applications favor the displacement method despite lower yields due to simpler workup

- Hybrid approaches combining azide chemistry with microwave irradiation remain unexplored

Structural Characterization Data

Consistent analytical profiles confirm product identity across methods:

Spectroscopic Data

- $$^1$$H NMR (DMSO-d6): δ 7.19 (m, 2H), 7.57 (m, 1H), 7.88 (bs, 2H), 8.12 (d, J=7.6 Hz, 1H), 11.23 (s, 1H)

- IR : 3380 cm$$^{-1}$$ (NH stretch), 2220 cm$$^{-1}$$ (C≡N), 1660 cm$$^{-1}$$ (C=O)

- MS : m/z 186 [M+H]$$^+$$

Thermal Properties

- Melting Point: >250°C (decomposition) vs. 321–323°C (sharp melt)

- Discrepancies suggest polymorphic forms arising from recrystallization solvents

Process Optimization Strategies

Solvent Effects

Catalytic Enhancements

- Phase-Transfer Catalysis: Tetrabutylammonium bromide boosts azide incorporation yield to 98%

- Acid Additives: p-Toluenesulfonic acid (10 mol%) suppresses dimerization in displacement reactions

Emerging Methodologies

Continuous Flow Synthesis

Microreactor trials demonstrate:

- 45% yield improvement for displacement reactions

- 10-fold reduction in azide intermediate residence time

Enzymatic Amination

Preliminary studies using transaminases show:

- Selective amination at C4 position

- 60% conversion under mild (pH 7, 37°C) conditions

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-oxo-1,2-dihydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming 4-amino-2-hydroxyquinoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties depending on the nature of the substituents introduced .

Scientific Research Applications

Antibacterial Applications

4-Amino-2-oxo-1,2-dihydroquinoline-3-carbonitrile derivatives have been investigated for their antibacterial properties against a range of pathogens. Notably, research has shown that certain derivatives exhibit potent activity against resistant strains of bacteria, such as Streptococcus pneumoniae and Staphylococcus aureus.

Case Studies:

- Inhibition of Streptococcus pneumoniae : A study demonstrated that specific derivatives of this compound could effectively inhibit the growth of Streptococcus pneumoniae, showcasing their potential as novel antibiotic agents capable of overcoming antibiotic resistance .

- Antibacterial Activity Against S. aureus : Another investigation highlighted the synthesis and biological evaluation of N-thiadiazole derivatives that exhibited significant antibacterial activity against S. aureus, indicating the versatility of quinoline derivatives in combating bacterial infections .

Anticancer Properties

The anticancer potential of this compound has been extensively studied, particularly regarding its ability to inhibit cancer cell proliferation and induce apoptosis.

Case Studies:

- Cytotoxicity Against Colorectal Cancer : Research revealed that certain derivatives exerted significant cytotoxic effects on human epithelial colorectal adenocarcinoma (Caco-2) and colon cancer (HCT-116) cell lines. The mechanism involved the inhibition of the phosphatidylinositol 3-kinase (PI3Kα) pathway, a critical target in cancer therapy .

- Inhibition of Breast Cancer Cells : Additional studies indicated that compounds derived from this scaffold showed promising results in inhibiting breast cancer cell lines (MCF-7), suggesting their potential use in developing targeted cancer therapies .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been a focus of research. Compounds derived from this structure have demonstrated the ability to inhibit lipoxygenase (LOX) activity, which is crucial in inflammatory processes.

Case Studies:

- LOX Inhibition : In vitro assays indicated that certain carboxamide analogues derived from 4-Amino-2-oxo-1,2-dihydroquinoline exhibited significant LOX inhibitory activity, with IC50 values suggesting strong anti-inflammatory potential .

- Reduction of Inflammatory Markers : Experimental models showed that treatment with these compounds resulted in a marked reduction in paw swelling and other inflammation markers in induced arthritis models .

Summary of Biological Activities

The following table summarizes the various biological activities associated with 4-Amino-2-oxo-1,2-dihydroquinoline derivatives:

Mechanism of Action

The mechanism of action of 4-Amino-2-oxo-1,2-dihydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, in its anticancer activity, the compound may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. In antimicrobial applications, it may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between the target compound and its analogs:

Key Observations :

- Electron-Withdrawing Groups: The cyano group at position 3 in the target compound enhances electrophilicity, similar to analogs like compound (I) . However, dual cyano groups in derivatives (8a, 8d, 8f) may reduce solubility due to increased hydrophobicity .

- Amino vs.

Antiviral Activity

In contrast, the target compound’s 4-amino group could enhance interactions with viral enzymes, though experimental validation is pending.

Anti-inflammatory and Cardiotonic Properties

Compound (I) exhibited anti-inflammatory and cardiotonic effects attributed to the thiophene moiety and hexahydroquinoline core. The thiophene’s aromaticity may facilitate π-π stacking with biological targets, while the cyano group stabilizes the molecule’s planar conformation . The target compound lacks such aromatic substituents, suggesting divergent mechanisms of action.

Physicochemical Properties

Note: The target compound’s amino and cyano groups may improve aqueous solubility compared to compound 52’s hydrophobic pentyl chain.

Biological Activity

4-Amino-2-oxo-1,2-dihydroquinoline-3-carbonitrile is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The chemical structure of this compound features a quinoline backbone with an amino group and a carbonitrile moiety. This configuration is crucial for its interaction with biological targets.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study synthesized various derivatives and tested them against multiple human tumor cell lines. The results showed that certain derivatives led to microtubule disruption, centrosome de-clustering, and G2/M cell cycle arrest in melanoma cells, demonstrating their potential as anticancer agents .

| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 1h | HT-29 | 0.15 | Microtubule disruption |

| 1j | HCT116 p53−/− | 0.04 | Centrosome de-clustering |

| 1f | MCF-7 | Moderate | Cell cycle arrest |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown moderate antibacterial activity against various strains, with minimum inhibitory concentrations (MIC) indicating effectiveness at concentrations below 100 µM. These findings suggest its potential as a lead compound for developing new antibacterial agents .

Antiviral Activity

The antiviral potential of this compound has been explored in relation to HIV. A series of derivatives were synthesized and evaluated for their ability to inhibit HIV replication in cell-based assays. Although some compounds demonstrated moderate activity, further optimization is required to enhance efficacy against HIV integrase and replication processes .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Chemosensory Receptors : The compound has been shown to modulate chemosensory receptors involved in taste perception, particularly T1R receptors, suggesting a role in taste modulation and potential applications in food science .

- Cell Cycle Regulation : Its impact on the cell cycle indicates that it may interfere with cancer cell proliferation by inducing cell cycle arrest at critical checkpoints .

- Antimicrobial Mechanisms : The mechanisms underlying its antibacterial effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Case Studies

Several case studies highlight the compound's potential:

- Case Study 1 : A derivative was tested against melanoma cells and exhibited significant antiproliferative effects through microtubule disruption.

- Case Study 2 : In a study focusing on HIV, derivatives were evaluated for their ability to inhibit viral replication, leading to insights into structural modifications that could enhance antiviral activity.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 4-Amino-2-oxo-1,2-dihydroquinoline-3-carbonitrile?

Answer:

The synthesis typically involves condensation reactions of substituted anilines with cyanoacetic acid derivatives under acidic or basic conditions. For example:

- Cyclocondensation : Aryl amines react with ethyl cyanoacetate in the presence of polyphosphoric acid (PPA) or acetic acid to form the quinoline core .

- Oxidation-Reduction Control : Post-synthetic oxidation of intermediates (e.g., 1,2-dihydroquinolines) using mild oxidizing agents like KMnO₄ ensures the formation of the 2-oxo group while preserving the cyano substituent .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the product.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.